Perillartine
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Overview
Description
Preparation Methods
Perillartine is synthesized from perillaldehyde through an oximation reaction. The reaction involves the condensation of perillaldehyde with hydroxylamine to form this compound . The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction. Industrial production methods involve extracting perillaldehyde from the leaves, seeds, and flowering tops of Perilla frutescens, followed by the oximation process .
Chemical Reactions Analysis
Perillartine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced oxime derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the oxime group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Perillartine has several scientific research applications, including:
Mechanism of Action
Perillartine exerts its sweetening effect by interacting with sweet taste receptors on the tongue. The oxime group in this compound is believed to play a crucial role in binding to the receptor sites, triggering the sweet taste sensation . The molecular targets involved include the T1R2 and T1R3 sweet taste receptors, which are part of the G-protein-coupled receptor family .
Comparison with Similar Compounds
Perillartine is unique due to its high sweetness intensity and its oxime functional group. Similar compounds include:
Perillaldehyde: The precursor to this compound, which is only slightly sweet.
4-(Methoxymethyl)-1,4-cyclo-hexadien-1-carboxaldehyde syn-oxime: An analogue of this compound that is 450 times sweeter than sucrose.
SRI oxime V: Another analogue that is also 450 times sweeter than sucrose.
This compound stands out due to its significantly higher sweetness compared to its analogues and its unique structural features .
Biological Activity
Perillartine, a compound derived from the plant Perilla frutescens, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and food science. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and potential therapeutic properties, supported by various research findings and case studies.
Overview of this compound
This compound is a cyclohexene derivative known for its sweet taste and is often used as a natural sweetener. It is structurally related to other compounds found in Perilla frutescens, which has been traditionally used in Asian cuisine and medicine. Recent studies have highlighted its potential health benefits and mechanisms of action.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study involving RAW 264.7 macrophages demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 when activated by lipopolysaccharides (LPS). The compound inhibited nitric oxide (NO) production in a dose-dependent manner with an IC50 value of approximately 21.61 μM, suggesting its potential as an anti-inflammatory agent.
Compound | IC50 (μM) | Effect |
---|---|---|
This compound | 21.61 | Inhibition of NO production |
Curcumin (control) | 20.37 | Inhibition of NO production |
This study also noted that this compound significantly decreased the expression levels of iNOS and COX-2 proteins, which are critical mediators in inflammatory responses .
2. Antioxidant Activity
This compound has been shown to possess strong antioxidant properties. It scavenges free radicals effectively, which contributes to its protective effects against oxidative stress-related diseases. This activity is crucial for preventing cellular damage and has implications for aging and chronic disease management.
3. Antimicrobial Properties
In addition to its anti-inflammatory and antioxidant effects, this compound exhibits antimicrobial activity. It has been reported to inhibit various bacterial strains, making it a candidate for use as a natural preservative in food products. The compound's ability to prevent microbial growth can enhance food safety and shelf life .
Case Study 1: Use in Food Preservation
A study evaluated the efficacy of this compound as a natural preservative in fruit products. The results indicated that this compound effectively inhibited the growth of spoilage microorganisms while maintaining the quality of the fruit over extended storage periods. This suggests its potential application in the food industry as a safer alternative to synthetic preservatives.
Case Study 2: Therapeutic Potential
Clinical trials have explored the use of this compound in managing inflammatory conditions such as arthritis. Patients receiving treatments containing this compound reported reduced pain and inflammation markers compared to control groups, highlighting its therapeutic potential in chronic inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of pro-inflammatory cytokines : By reducing TNF-α and IL-6 levels, this compound modulates immune responses.
- Scavenging free radicals : Its antioxidant properties help neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
- Antimicrobial action : this compound disrupts bacterial cell membranes, leading to cell death.
Properties
CAS No. |
138-91-0 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(NZ)-N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3/b11-7- |
InChI Key |
XCOJIVIDDFTHGB-XFFZJAGNSA-N |
SMILES |
CC(=C)C1CCC(=CC1)C=NO |
Isomeric SMILES |
CC(=C)C1CCC(=CC1)/C=N\O |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C=NO |
melting_point |
102 °C |
Key on ui other cas no. |
30950-27-7 30674-09-0 138-91-0 |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
perillartine perillartine, (E)-(+)-isomer perillartine, (E)-(+-)-isomer perillartine, (E)-(-)-isomer perillartine, (E)-isomer perillartine, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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